Architectural and Physicochemical Profiling of H-Lys(Tos)-OH in Advanced Peptide Synthesis
Architectural and Physicochemical Profiling of H-Lys(Tos)-OH in Advanced Peptide Synthesis
Strategic Relevance in Peptide Chemistry
The synthesis of complex, branched, or cyclized peptides requires highly orchestrated orthogonal protection strategies. H-Lys(Tos)-OH ( Nϵ -Tosyl-L-lysine) serves as a critical building block in these workflows. By presenting a free, nucleophilic α -amine alongside a sterically and electronically shielded ϵ -amine, this molecule allows researchers to elongate peptide backbones without risking unwanted side-chain branching. This technical guide explores the physicochemical properties, mechanistic logic, and self-validating experimental protocols associated with H-Lys(Tos)-OH.
Chemical Architecture and Physicochemical Properties
H-Lys(Tos)-OH consists of an L-lysine backbone modified at the ϵ -amine with a p-toluenesulfonyl (tosyl) group[1].
Mechanistic Causality of the Tosyl Group: The tosyl group fundamentally alters the chemical behavior of the lysine side chain through two primary mechanisms:
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Electronic Shielding: The strong electron-withdrawing nature of the sulfonyl moiety ( −SO2− ) delocalizes the lone pair of electrons on the ϵ -nitrogen. This drastically reduces its basicity and renders it non-nucleophilic, preventing acylation during peptide bond formation[1].
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Steric Hindrance: The bulky 4-methylphenyl ring creates a physical barrier around the ϵ -amine. This steric bulk further suppresses side reactions and significantly enhances the compound's solubility in polar aprotic solvents used in solid-phase peptide synthesis (SPPS)[1].
Quantitative Data Summary
The following table consolidates the critical physicochemical parameters of H-Lys(Tos)-OH required for precise stoichiometric calculations and storage protocols.
| Parameter | Value | Reference / Analytical Method |
| Chemical Name | (2S)-2-amino-6-[(4-methylphenyl)sulfonylamino]hexanoic acid | [2] |
| CAS Registry Number | 2130-76-9 | [3] |
| Molecular Formula | C13H20N2O4S | [1] |
| Molecular Weight | 300.37 g/mol | Computed by PubChem[2] |
| Melting Point | 231 - 234 °C | Standard Capillary Method[3] |
| Density | ~1.26 g/cm³ | Rough Estimate[3] |
| Storage Temperature | -20 °C | Desiccated[3] |
| SMILES String | Cc1ccc(cc1)S(=O)(=O)NCCCCC(C(=O)O)N | Cheminformatics[1] |
Orthogonal Protection Logic
In peptide chemistry, the tosyl group is highly valued for its extreme stability. It is completely resistant to standard acids (e.g., Trifluoroacetic acid), bases (e.g., Piperidine), and nucleophiles[4]. This makes H-Lys(Tos)-OH perfectly suited for Boc-based SPPS, where the ϵ -amine remains securely protected throughout repetitive deprotection cycles[5].
Logical workflow of orthogonal protection utilizing H-Lys(Tos)-OH in peptide synthesis.
Validated Experimental Methodologies
The following protocols detail the integration and subsequent deprotection of H-Lys(Tos)-OH. Each workflow is engineered as a self-validating system to ensure absolute scientific integrity.
Protocol 1: Solution-Phase Nucleophilic Coupling
Context: Utilizing the free α -amine of H-Lys(Tos)-OH to attack an activated carboxyl group. Causality: We utilize N,N'-Diisopropylcarbodiimide (DIC) and 1-Hydroxybenzotriazole (HOBt) to form an active ester. This specific activator combination suppresses the formation of oxazolone intermediates, thereby preventing racemization of the chiral center.
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Activation: Dissolve 1.2 equivalents (eq) of the target carboxyl-component in anhydrous Dimethylformamide (DMF). Add 1.2 eq of HOBt and 1.2 eq of DIC. Stir for 15 minutes at 0 °C. (Causality: Cooling the reaction prevents the rearrangement of the O-acylisourea intermediate into an inactive N-acylurea byproduct).
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Nucleophilic Addition: Add 1.0 eq of H-Lys(Tos)-OH to the reaction vessel, immediately followed by 2.0 eq of N,N-Diisopropylethylamine (DIPEA). DIPEA ensures the α -amine is fully deprotonated and highly nucleophilic.
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Propagation: Allow the mixture to warm to room temperature and stir for 2–4 hours.
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Self-Validation Gate: Withdraw a 5 µL aliquot, quench in 50% Acetonitrile/Water, and analyze via LC-MS. The reaction is only deemed successful when the mass peak corresponding to free H-Lys(Tos)-OH is entirely consumed (>95% conversion). If incomplete, re-dose with 0.5 eq of the activated carboxyl component.
Protocol 2: Global Deprotection via Anhydrous HF Cleavage
Context: The tosyl group requires extreme conditions for removal, such as sodium in liquid ammonia[4] or anhydrous Hydrogen Fluoride (HF)[6]. Causality: HF provides the extreme acidity required to protonate and cleave the highly stable sulfonamide bond. Because this cleavage generates highly reactive p-toluenesulfonyl carbocations, a scavenger must be used to prevent Friedel-Crafts alkylation of electron-rich residues (e.g., Tyrosine, Tryptophan).
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Preparation: Transfer the protected peptide into a specialized Teflon HF cleavage apparatus. Add 10% (v/v) p-cresol. (Causality: p-cresol acts as a sacrificial nucleophile to trap the liberated tosyl cations).
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Cleavage: Condense anhydrous HF into the reaction vessel at -78 °C using a dry ice/acetone bath. Warm the vessel to 0 °C and stir for exactly 1 hour[6]. (Causality: Maintaining 0 °C prevents peptide backbone degradation while providing sufficient thermodynamic energy for sulfonamide cleavage).
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Evaporation: Evaporate the HF safely under a steady stream of nitrogen gas. Precipitate the crude, deprotected peptide using cold anhydrous diethyl ether.
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Self-Validation Gate: Perform a quantitative Ninhydrin (Kaiser) test on a small sample of the lyophilized product. The appearance of a deep blue color (absorption max at 570 nm) confirms the successful liberation of the primary ϵ -amine.
Step-by-step experimental workflow for coupling and deprotecting H-Lys(Tos)-OH.
References
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National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 2733642, H-Lys(Tos)-Oh. Retrieved from[Link]
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National Institutes of Health (PMC). (2005). Template-assisted rational design of peptide inhibitors using the lysine fragment. Retrieved from[Link]
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Acta Chemica Scandinavica. (1994). Redox N-Alkylation of Tosyl Protected Amino Acid and Peptide Esters. Retrieved from [Link]
Sources
- 1. CAS 2130-76-9: N~6~-[(4-methylphenyl)sulfonyl]-L-lysine [cymitquimica.com]
- 2. H-Lys(Tos)-Oh | C13H20N2O4S | CID 2733642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. H-LYS(TOS)-OH CAS#: 2130-76-9 [m.chemicalbook.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. scispace.com [scispace.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
